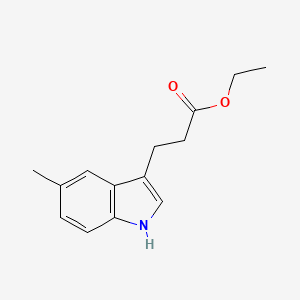

Ethyl 3-(5-Methyl-3-indolyl)propanoate

Description

Ethyl 3-(5-Methyl-3-indolyl)propanoate is an indole-derived ester characterized by a propanoate backbone linked to a 5-methyl-substituted indole ring. Indole derivatives are widely studied for their biological and chemical significance, particularly in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-(5-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-6-4-10(2)8-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |

InChI Key |

QFYOUEUDZJAIPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound can be achieved by reacting 5-methylindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindoles.

Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Oxindoles.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(5-Methyl-3-indolyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Ethyl 3-(5-Methyl-3-indolyl)propanoate belongs to a family of indolylpropanoate esters with varying substituents at the 5-position of the indole ring. Key analogs include:

- Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate: Dual halogenation (F and I) increases molecular weight and polarizability, which may influence solubility and interaction with biological targets .

- Ethyl 3-(4-Methoxy-3-indolyl)propanoate: Methoxy groups improve solubility in polar solvents due to their electron-donating nature, contrasting with the hydrophobic methyl group .

Table 1: Substituent Effects on Key Properties

Functional Group Comparisons

- It is a key intermediate in synthesizing Benfuracarb (carbamate insecticide), highlighting how amino substituents direct applications toward agrochemicals rather than pharmaceuticals .

- Ethyl 3-(2-furyl)propanoate: Replacing indole with a furan ring shifts electronic properties. The furan’s electron-rich nature contrasts with indole’s conjugated π-system, affecting reactivity in Diels-Alder reactions .

Biological Activity

Ethyl 3-(5-Methyl-3-indolyl)propanoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylindole with ethyl acrylate or similar alkylating agents. The reaction conditions often include the use of bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or toluene. The overall yield and purity can vary based on the specific conditions employed.

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and neuroprotection .

- Anti-inflammatory Effects : this compound has been studied for its potential to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been identified as potent HDAC inhibitors, which play a crucial role in regulating gene expression related to cancer progression .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival, apoptosis, and inflammation, potentially through interactions with specific receptors or enzymes.

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited cytotoxic effects on HeLa cells with an IC50 value of approximately 0.69 μM, indicating its potential as an anticancer agent .

- Antioxidant Activity Assessment : In vitro assays have shown that the compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, suggesting its role as a potent antioxidant agent .

- Anti-inflammatory Studies : Research involving animal models has indicated that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.